Gallium arsenide - 1303-00-0

Gallium arsenide

Catalog Number: EVT-295731
CAS Number: 1303-00-0
Molecular Formula: GaAs
AsGa
Molecular Weight: 144.64 g/mol
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Product Introduction

Description
Gallium arsenide appears as dark gray crystals with a metallic greenish-blue sheen or gray powder. Melting point 85.6°F (29.78°C).

Gallium Arsenic Oxide

Compound Description: Gallium arsenic oxide is a compound formed by the oxidation of gallium arsenide. It acts as an insulating layer in MOS devices. []

Relevance: Gallium arsenic oxide is a structurally related compound to Gallium arsenide, formed through oxidation and playing a crucial role in device fabrication. []

Aluminum Gallium Arsenide (AlGaAs)

Compound Description: Aluminum gallium arsenide is a III-V semiconductor alloy with a direct bandgap and a lattice constant closely matched to Gallium arsenide. It is often used in conjunction with GaAs in heterojunction devices for improved performance and functionality. [, , ]

Relevance: Aluminum gallium arsenide is structurally similar to Gallium arsenide, differing in the substitution of some gallium atoms with aluminum. This similarity enables its use in heterojunction devices, leveraging the unique properties of both compounds. [, , ]

Indium Gallium Arsenide (InGaAs)

Compound Description: Indium gallium arsenide is a III-V semiconductor alloy with a tunable bandgap depending on the indium concentration. It exhibits high electron mobility and is used in high-speed electronics and optoelectronics. [, ]

Relevance: Indium gallium arsenide is structurally analogous to Gallium arsenide, but with indium replacing some gallium atoms. This substitution enables bandgap tuning, making it suitable for high-speed devices and optoelectronics. [, ]

Indium Gallium Arsenide Phosphide (InGaAsP)

Compound Description: Indium gallium arsenide phosphide is a quaternary semiconductor alloy that combines In, Ga, As, and P. By adjusting the composition, its bandgap and lattice constant can be tuned for applications in optoelectronic devices operating in the near-infrared region. []

Relevance: Indium gallium arsenide phosphide shares structural similarities with Gallium arsenide, incorporating indium and phosphorus for bandgap and lattice constant tuning. This characteristic makes it suitable for optoelectronics in the near-infrared range. []

Gallium Oxide (Ga2O3)

Compound Description: Gallium oxide is a transparent semiconducting oxide of gallium. It is mentioned as the primary component of the oxide layer formed on Gallium arsenide during etching processes. []

Relevance: Gallium oxide is relevant to Gallium arsenide as it forms during the oxidation of GaAs in specific etching processes, influencing the surface properties and potential applications of the material. []

Indium Phosphide (InP)

Compound Description: Indium phosphide is a binary semiconductor compound used in high-speed electronics and optoelectronics due to its high electron mobility and direct bandgap. It is also used as a substrate material for the growth of other III-V semiconductors, including InGaAs. [, ]

Relevance: Indium phosphide shares similar properties with Gallium arsenide, both being III-V semiconductors, and is used as a substrate for growing Gallium arsenide-based materials, highlighting their close relationship in material science and device fabrication. [, ]

Silicon (Si)

Compound Description: Silicon is a well-established semiconductor material widely used in microelectronics and solar cells. It is studied in comparison to Gallium arsenide, exploring the potential of GaAs as a higher-performance alternative in specific applications. [, , , , ]

Germanium (Ge)

Compound Description: Germanium is a semiconductor material historically used in transistors. It is explored alongside Gallium arsenide in research focused on high-frequency applications. [, ]

Magnetodielectric

Compound Description: Magnetodielectrics are materials that exhibit both magnetic and dielectric properties. They are studied as potential coatings for conducting rods in metamaterials research. []

Relevance: While not structurally related to Gallium arsenide, magnetodielectrics are relevant to the research paper discussing the use of GaAs as a coating material for conducting rods in metamaterials, offering an alternative approach to achieve desired electromagnetic properties. []

Barium Strontium Titanate

Compound Description: Barium strontium titanate is a ferroelectric material with a high dielectric constant. It is investigated as a coating material for conducting rods in metamaterials, similar to Gallium arsenide. []

Relevance: Barium strontium titanate, while structurally different from Gallium arsenide, plays a similar role as a coating material in metamaterials research, enabling comparisons of their effectiveness in manipulating electromagnetic waves. []

Silicon Carbide

Compound Description: Silicon carbide is a compound semiconductor with high thermal conductivity and hardness. It is explored as a potential coating material for conducting rods in metamaterials. []

Relevance: Silicon carbide, while not directly related to Gallium arsenide in terms of structure, serves as an alternative coating material for conducting rods, allowing researchers to compare its performance with GaAs in metamaterial applications. []

Source and Classification

Gallium arsenide was first synthesized in 1926 by Victor Goldschmidt and Donder Vwishuna through the reaction of arsenic vapors with gallium . As a III-V semiconductor, gallium arsenide is pivotal in various electronic devices, including infrared light-emitting diodes, laser diodes, solar cells, and microwave frequency integrated circuits. Its ability to efficiently emit light makes it particularly valuable in optoelectronics .

Synthesis Analysis

Gallium arsenide can be synthesized using several methods, each with distinct technical parameters:

  1. Liquid Encapsulated Czochralski Method: This method accounts for over 80% of the production of non-doped semi-insulating gallium arsenide. It employs a graphite heater and a boron trioxide liquid sealing agent within an argon atmosphere at 2 MPa. This method allows for the growth of large-diameter single crystals with controllable properties .
  2. Vertical Bridgman Method: In this process, gallium arsenide polycrystals are melted in a two-zone furnace. The temperature is maintained at approximately 1240 °C for the melting zone and around 610 °C for the cooling zone. As the furnace moves, the melt solidifies into single crystals .
  3. Vertical Gradient Freeze Method: Similar to the Bridgman method but without mechanical transmission mechanisms, this approach relies on computer-controlled thermal fields for stable crystal growth .
  4. Molecular Beam Epitaxy: This technique involves the deposition of gallium and arsenic atoms onto a substrate in a high vacuum environment, allowing precise control over layer thickness and composition .
  5. Chemical Vapor Deposition: Utilizing precursors like trimethylgallium and arsine, this method produces thin films of gallium arsenide suitable for various applications .
Molecular Structure Analysis

Gallium arsenide has a tetrahedral coordination geometry where each gallium atom is surrounded by four arsenic atoms and vice versa. The bond length between gallium and arsenic is approximately 2.43 Å. The zinc blende structure leads to a high electron mobility, which is beneficial for high-speed electronic applications. The direct band gap of approximately 1.42 eV at room temperature enables efficient light emission, making it ideal for laser diodes and LEDs .

Chemical Reactions Analysis

The primary chemical reaction for synthesizing gallium arsenide is:

Ga liquid As vapor >1240°CGaAs solid \text{Ga liquid As vapor }\xrightarrow{>1240°C}\text{GaAs solid }

This reaction must be conducted under an overpressure of arsenic to prevent sublimation losses that could affect stoichiometry . Additionally, gallium arsenide can undergo oxidation when exposed to air, leading to degradation of its semiconductor properties. Passivation techniques often involve depositing layers like cubic gallium(II) sulfide to protect the surface .

Mechanism of Action

In semiconductor applications, gallium arsenide operates primarily through its electronic band structure. When photons are absorbed by the material, electrons are excited from the valence band to the conduction band, creating electron-hole pairs that contribute to electrical conductivity or light emission. This process is critical in devices like light-emitting diodes where recombination of these carriers results in photon emission at specific wavelengths .

Physical and Chemical Properties Analysis

Gallium arsenide exhibits several notable physical and chemical properties:

  • Melting Point: Approximately 1238 °C.
  • Density: About 5.32 g/cm³.
  • Thermal Conductivity: Approximately 0.46 W/(m·K).
  • Band Gap Energy: Approximately 1.42 eV at room temperature.
  • Solubility: Gallium arsenide is insoluble in water but can react with strong acids or bases.

These properties make gallium arsenide suitable for high-temperature applications and environments where stability against thermal fluctuations is required .

Applications

Gallium arsenide has numerous applications across various fields:

  • Optoelectronics: Used in laser diodes, light-emitting diodes, and photodetectors due to its direct band gap.
  • Solar Cells: High-efficiency solar cells utilize gallium arsenide for its excellent photovoltaic properties.
  • Microwave Frequency Integrated Circuits: Employed in telecommunications for its high electron mobility.
  • High-Energy Physics: Utilized in detectors due to its radiation hardness and sensitivity.
Introduction to Gallium Arsenide

Gallium arsenide (GaAs) represents a cornerstone of modern semiconductor technology, belonging to the III-V compound semiconductor group where gallium (Group III) and arsenic (Group V) combine to form a crystalline material with exceptional electronic and photonic properties. This compound has become indispensable for applications demanding high-frequency operation, efficient light emission, and radiation hardness, distinguishing itself from elemental semiconductors like silicon through its fundamental physical characteristics.

Historical Development and Discovery

The historical pathway to gallium arsenide begins with the isolation of its constituent elements. Gallium was discovered in 1875 by French chemist Paul-Émile Lecoq de Boisbaudran through spectroscopic analysis of zinc ore (sphalerite) [1] [10]. Arsenic, known since antiquity in compound forms, was isolated as an element around 1250 AD by alchemist Albertus Magnus [1]. The intentional synthesis of gallium arsenide occurred in 1926 when Victor Goldschmidt reacted arsenic vapors with gallium(III) oxide in a hydrogen atmosphere at 600°C [2] [10].

The pivotal recognition of gallium arsenide's semiconductor potential emerged in the post-World War II era. Heinrich Welker at Siemens-Schuckert pioneered research into III-V compounds, securing a patent on gallium arsenide's semiconductor properties in 1951 and publishing foundational work in 1952 [2]. Commercial production of single-crystal gallium arsenide commenced in 1954, accelerating research throughout the 1950s [2]. A major milestone occurred in 1962 with the development of the first infrared light-emitting diodes (LEDs) using gallium arsenide, demonstrating its capacity for efficient light emission due to its direct bandgap [2] [10]. Device innovation progressed with Carver Mead's fabrication of the first gallium arsenide metal-semiconductor field-effect transistor (MESFET) in 1965, establishing the material's viability for high-frequency electronics [6].

Table 1: Key Historical Milestones in Gallium Arsenide Development

YearDevelopmentContributor(s)
1875Discovery of GalliumPaul-Émile Lecoq de Boisbaudran
1926First Synthesis of GaAsVictor Goldschmidt
1951Semiconductor Properties PatentedHeinrich Welker (Siemens)
1962First Infrared LEDsMultiple Research Groups
1965First GaAs Field-Effect Transistor (MESFET)Carver Mead

Role in III-V Semiconductor Technology

Within the III-V semiconductor family, gallium arsenide serves as a fundamental material platform due to its favorable crystal structure and electronic properties. Its zinc blende crystal structure (space group F-43m) provides a symmetric lattice enabling high-quality epitaxial growth of complex heterostructures [2] [4]. This crystalline stability permits the precise engineering of multilayer devices using techniques like molecular beam epitaxy (MBE) and metalorganic chemical vapor deposition (MOCVD) [2] [4]. A critical advantage is the near-perfect lattice matching achievable with other III-V alloys such as aluminum gallium arsenide (AlGaAs) and indium gallium arsenide (InGaAs), minimizing strain-induced defects in quantum wells and superlattices [2].

Gallium arsenide's most technologically significant characteristic is its high electron mobility, reaching approximately 9,000 cm²/(V·s) at room temperature – nearly six times greater than silicon [2] [6]. This property stems from the low effective mass of electrons (0.067m₀) in the Γ-valley of the conduction band. Combined with a high saturated electron velocity (~2 × 10⁷ cm/s), this enables transistors operating at frequencies exceeding 250 GHz, essential for millimeter-wave communications and radar systems [2] [8]. Furthermore, gallium arsenide substrates can be engineered into a "semi-insulating" state with resistivities of 10⁷–10⁹ Ω·cm through controlled arsenic antisite defect formation during crystal growth. This property provides natural electrical isolation between integrated components without requiring additional oxide isolation layers, significantly reducing parasitic capacitance in high-frequency monolithic microwave integrated circuits (MMICs) [2] [6].

Table 2: Crystal Growth Methods for Gallium Arsenide

MethodDescriptionKey Applications
Liquid Encapsulated Czochralski (LEC)Molten GaAs contained under inert boric oxide layer; produces semi-insulating crystalsSubstrates for RF/microwave devices
Vertical Gradient Freeze (VGF)Controlled directional solidification in vertical furnace; lower defect densityOptoelectronics, lasers
Molecular Beam Epitaxy (MBE)Ultra-high vacuum deposition with atomic-layer control; enables abrupt heterojunctionsQuantum wells, HBTs, research
Metalorganic Vapor-Phase Epitaxy (MOVPE)Vapor-phase deposition using organometallic precursors; suitable for production-scale growthSolar cells, LEDs, high-volume devices

Comparative Analysis with Silicon and Other Semiconductors

Gallium arsenide occupies a distinct position within the semiconductor landscape, offering specific advantages and disadvantages relative to silicon and emerging wide-bandgap compounds.

Fundamental Property Comparison: Gallium arsenide possesses a direct bandgap of 1.42 eV (300 K), contrasting sharply with silicon's indirect bandgap of 1.12 eV [2] [3] [8]. This fundamental distinction underpins gallium arsenide's superior efficiency in light emission and absorption processes, enabling practical semiconductor lasers, high-efficiency solar cells, and photodetectors unsuitable for silicon [2] [7] [10]. Electron mobility differences are substantial: gallium arsenide (8,000–9,000 cm²/V·s) surpasses silicon (1,500 cm²/V·s) by a factor of approximately six, while its saturated electron velocity is nearly double [2] [6]. These characteristics translate into faster switching speeds and lower noise generation in high-frequency analog circuits [8]. Additionally, gallium arsenide's wider bandgap confers greater intrinsic temperature stability and radiation hardness, making it valuable for aerospace and satellite applications where silicon devices might fail [2] [7] [9]. Recent breakthroughs in material purity (reaching 1 impurity per 10¹⁰ atoms) have further enhanced quantum transport properties at low temperatures, enabling novel physics experiments under moderate magnetic fields [9].

Performance and Cost Trade-offs: Despite its performance advantages, gallium arsenide faces significant economic and manufacturing challenges. Silicon benefits from abundant raw materials, a mature industrial infrastructure capable of producing 300 mm diameter wafers, and a native oxide (silicon dioxide) that enables high-performance metal-oxide-semiconductor (MOS) device fabrication [2] [3] [8]. Gallium arsenide lacks a stable, high-quality native oxide, historically hindering the development of complementary MOS logic and necessitating alternative device architectures like MESFETs or heterojunction bipolar transistors (HBTs) [2] [6]. Thermal conductivity presents another limitation; gallium arsenide (0.46 W/cm·K) dissipates heat less effectively than silicon (1.5 W/cm·K), constraining power density in integrated circuits [2] [6]. Cost differentials remain substantial: an 8-inch gallium arsenide wafer costs approximately $5,000 compared to roughly $5 for a similarly sized silicon wafer, primarily due to complex crystal growth, lower yields, and hazardous arsenic processing requirements [3].

Comparison with Wide-Bandgap Semiconductors: Emerging semiconductors like gallium nitride (GaN, bandgap: 3.4 eV) and silicon carbide (SiC, bandgap: 3.0 eV) surpass gallium arsenide in breakdown field strength and thermal conductivity, enabling superior performance in high-voltage power electronics [8]. However, gallium arsenide retains advantages in electron mobility (exceeding GaN's ~2,000 cm²/V·s), mature substrate availability, and established fabrication processes for complex analog and mixed-signal integrated circuits operating at microwave and millimeter-wave frequencies [8].

Table 3: Fundamental Semiconductor Property Comparison (300 K)

PropertyGallium Arsenide (GaAs)Silicon (Si)Gallium Nitride (GaN)Silicon Carbide (4H-SiC)
Crystal StructureZinc BlendeDiamondWurtziteHexagonal
Bandgap TypeDirectIndirectDirectIndirect
Bandgap Energy (eV)1.421.123.43.0
Electron Mobility (cm²/V·s)8,000–9,0001,500~2,000~950
Saturated Electron Velocity (×10⁷ cm/s)~2.0~1.0~2.5~2.0
Thermal Conductivity (W/cm·K)0.461.5~1.3–2.03.0–4.9
Breakdown Field (MV/cm)~0.4~0.33.32.5–3.5

Properties

CAS Number

1303-00-0

Product Name

Gallium arsenide

IUPAC Name

gallanylidynearsane

Molecular Formula

GaAs
AsGa

Molecular Weight

144.64 g/mol

InChI

InChI=1S/As.Ga

InChI Key

JBRZTFJDHDCESZ-UHFFFAOYSA-N

SMILES

[Ga]#[As]

Solubility

less than 1 mg/mL at 68° F (NTP, 1992)
<1 mg/mg in DMSO, 95% ethanol, methanol, and acetone; soluble in hydrochloric acid
In water, <1 mg/ml @ 20 °C

Synonyms

GaAs
gallium arsenate
gallium arsenide

Canonical SMILES

[Ga]#[As]

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